1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride

Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

This ortho-substituted pyrrole-benzylamine hydrochloride (CAS 33265-72-4) offers a unique, conformationally constrained scaffold for fragment-based drug discovery and bidentate N-donor ligand synthesis. Unlike its meta/para isomers, the ortho geometry enforces restricted rotation and steric hindrance, enabling precise binding-pocket probing. The solid HCl salt ensures superior weighing accuracy and aqueous workability compared to the volatile free base. Secure this differentiated building block for your medicinal chemistry or catalysis program.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 33265-72-4
Cat. No. B6308855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride
CAS33265-72-4
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)N2C=CC=C2.Cl
InChIInChI=1S/C11H12N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-8H,9,12H2;1H
InChIKeyMGXXKEBNCQUOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride (CAS 33265-72-4) Procurement Guide: Ortho-Substituted Pyrrolyl-Benzylamine Fragment


1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride (CAS 33265-72-4) is a heterocyclic amine building block featuring a pyrrole ring attached at the ortho-position of a benzylamine core, supplied as the hydrochloride salt for enhanced solid-state stability and handling. Its bifunctional nature, combining an aromatic primary amine with an electron-rich pyrrole heterocycle, positions it as a versatile intermediate for medicinal chemistry and catalysis research [1]. The compound exhibits a calculated LogP of 1.679 and a topological polar surface area (TPSA) of 30.95 Ų, consistent with drug-like fragment properties under Lipinski's Rule of Five [2].

Why 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine Hydrochloride Cannot Be Replaced by Positional Isomers or Free Base Forms


Generic substitution of 1-[2-(1H-pyrrol-1-yl)phenyl]methanamine hydrochloride with its para- or meta-positional isomers, or with the free base form, is not scientifically justified due to fundamental differences in molecular geometry, intermolecular interactions, and experimental utility. The ortho-substitution pattern introduces steric hindrance and unique intramolecular interactions not present in the meta- or para-isomers, directly influencing binding conformations in fragment-based drug discovery and coordination geometry in catalysis [1]. Furthermore, the hydrochloride salt form offers distinct advantages in solid-state storage and aqueous workability compared to the volatile liquid free base .

Quantitative Differentiation Evidence for 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine Hydrochloride


Ortho-Substitution Alters Molecular Conformation Relative to Meta-Isomer in Protein Binding

The ortho-substituted 2-(1H-pyrrol-1-yl)benzylamine (target) is structurally distinct from its meta-isomer, which has been co-crystallized with trypsin (PDB: 3RXO) [1]. In the 3RXO structure, the meta-pyrrolyl group adopts a specific binding pose within the trypsin active site, a conformation sterically inaccessible to the ortho-substituted analog due to the altered dihedral angle between the phenyl and pyrrole rings [2]. This positional difference dictates distinct ligand-protein interaction profiles, making the compounds non-interchangeable for SAR studies.

Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Hydrochloride Salt Provides Superior Solid-State Handling Over Liquid Free Base

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride (MW 208.69 g/mol) is a crystalline solid at room temperature, in contrast to its free base form (2-(1H-pyrrol-1-yl)benzylamine, CAS 39243-88-4, MW 172.23 g/mol), which is reported as a clear liquid . The solid hydrochloride salt is less prone to oxidation and polymerization during storage, simplifying weighing and transfer operations in parallel synthesis workflows.

Chemical Synthesis Formulation Process Chemistry

Ortho-Pyrrolyl Benzylamine Exhibits Distinct Conformational Space Compared to Para-Isomer

While both the ortho- and para-isomers share identical calculated LogP (2.636) and TPSA (30.95 Ų) values [1] [2], the ortho-substitution pattern in the target compound introduces a higher rotational barrier around the C-N bond linking the phenyl and pyrrole rings. This results in a more restricted conformational ensemble compared to the para-isomer, which is conformationally more flexible due to reduced steric hindrance.

Medicinal Chemistry Conformational Analysis Fragment Libraries

Validated Application Scenarios for 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery: Exploring Ortho-Substituted Chemical Space

The ortho-substitution pattern of 1-[2-(1H-pyrrol-1-yl)phenyl]methanamine hydrochloride provides a unique molecular geometry that is not represented by its meta- or para-isomers. This compound is suitable for inclusion in fragment libraries designed to probe protein binding pockets where a specific, constrained orientation of the pyrrole and benzylamine moieties is required [1]. The hydrochloride salt form facilitates accurate and reproducible weighing for high-concentration fragment screening cocktails.

Coordination Chemistry and Catalysis: Bidentate Ligand Precursor

The proximity of the primary amine and the pyrrole nitrogen in the ortho-substituted scaffold makes this compound a viable precursor for the synthesis of bidentate nitrogen-donor ligands. The electron-rich nature of the pyrrole ring, combined with the ortho-amine, can chelate transition metals, enabling applications in homogeneous catalysis [2]. The solid hydrochloride salt simplifies handling during ligand synthesis compared to the liquid free base.

Synthesis of Conformationally Restricted Bioisosteres

The restricted rotation inherent to the ortho-substituted 2-(1H-pyrrol-1-yl)benzylamine scaffold makes it a valuable building block for creating conformationally constrained analogs of flexible drug molecules. This can be particularly useful in medicinal chemistry programs seeking to improve target selectivity or pharmacokinetic properties by rigidifying a key pharmacophore [1].

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